molecular formula C17H16N4O5S B11007731 ethyl 4-methyl-2-{[(4-nitro-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-{[(4-nitro-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B11007731
M. Wt: 388.4 g/mol
InChI Key: ZKSGHUSBJPFBEY-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[(4-nitro-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of indole, thiazole, and ester functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-{[(4-nitro-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[(4-nitro-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, water.

    Condensation: Aldehydes or ketones, acidic or basic catalysts.

Major Products

    Reduction: Formation of the corresponding amine.

    Hydrolysis: Formation of the carboxylic acid.

    Condensation: Formation of Schiff bases.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-{[(4-nitro-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Ethyl 4-methyl-2-{[(4-nitro-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-5-carboxylate can be compared with other similar compounds:

    Similar Compounds: Indole-3-acetic acid, thiazole-4-carboxylic acid.

    Uniqueness: The combination of indole, thiazole, and ester functional groups in a single molecule makes it unique and potentially more versatile in its biological activities.

Properties

Molecular Formula

C17H16N4O5S

Molecular Weight

388.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-(4-nitroindol-1-yl)acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H16N4O5S/c1-3-26-16(23)15-10(2)18-17(27-15)19-14(22)9-20-8-7-11-12(20)5-4-6-13(11)21(24)25/h4-8H,3,9H2,1-2H3,(H,18,19,22)

InChI Key

ZKSGHUSBJPFBEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3[N+](=O)[O-])C

Origin of Product

United States

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